![molecular formula C15H10Cl2N2O2 B14374971 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid CAS No. 88486-14-0](/img/structure/B14374971.png)
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a cyano group and a 3,4-dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 3,4-dichloroaniline with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the 3,4-dichloroanilino moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoic acid: Similar in structure but lacks the 3,4-dichloroanilino group.
3,4-Dichloroaniline: Contains the aniline moiety but lacks the benzoic acid core.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is unique due to the combination of the cyano group and the 3,4-dichloroanilino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88486-14-0 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4-[cyano-(3,4-dichloroanilino)methyl]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-11(7-13(12)17)19-14(8-18)9-1-3-10(4-2-9)15(20)21/h1-7,14,19H,(H,20,21) |
InChI Key |
KFKZOHAWPKIFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


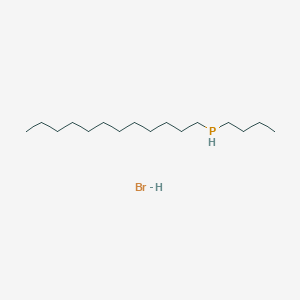
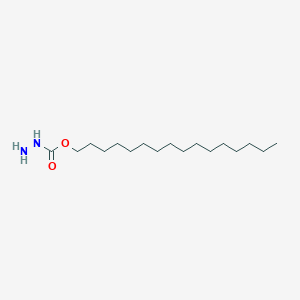
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
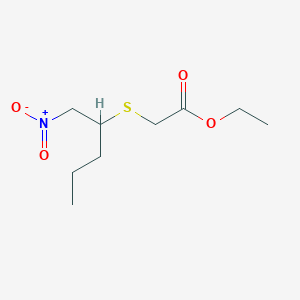

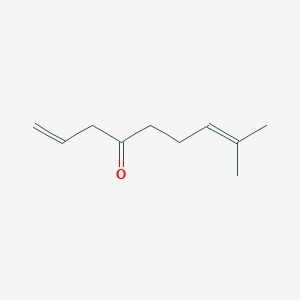
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
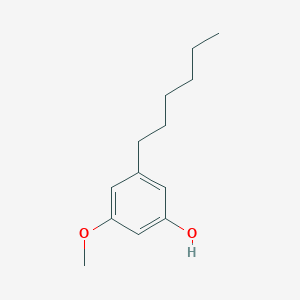

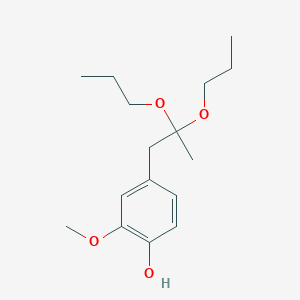
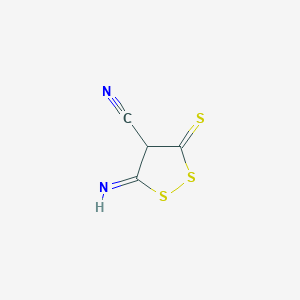

![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
